molecular formula C17H17Cl2NO2 B2755035 N-(3,4-dichlorophenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide CAS No. 327077-49-6

N-(3,4-dichlorophenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide

Cat. No. B2755035
CAS RN: 327077-49-6
M. Wt: 338.23
InChI Key: SSSGJHLVROVTDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide, also known as JNJ-1661010, is a novel compound with potential therapeutic applications in various diseases. It belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors, which regulate the endocannabinoid system in the body. The endocannabinoid system plays a crucial role in various physiological processes, including pain, inflammation, mood, appetite, and sleep. FAAH inhibitors have shown promising results in preclinical studies as potential therapeutic agents for various diseases, including pain, anxiety, and inflammation.

Scientific Research Applications

Synthesis and Cyclization

The synthesis and cyclization of aryl-substituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment have been explored, leading to compounds with potential antibacterial and antifungal activities. These compounds, including variants synthesized through copper-catalyzed anionarylation and cyclization processes, demonstrate the versatility and reactivity of such chemical structures in creating biologically active molecules (Baranovskyi et al., 2018).

Interaction and Molecular Structure

Research on isomorphous benzenesulfonamide crystal structures provides insight into molecular interactions, such as C-H...O, C-H...π, and C-H...Cl, contributing to our understanding of molecular assembly and crystal packing. These findings are critical for designing compounds with desired physical and chemical properties (Bats et al., 2001).

Environmental Impact and Degradation

A study on the movement and retention of propanil, a structurally related herbicide, in a paddy-riverine wetland system highlights the environmental fate of such compounds. This research is essential for understanding the ecological impact and designing compounds with minimal environmental persistence (Perera et al., 1999).

Pesticide Interaction and Residue Formation

An interesting study demonstrates the transformation of herbicides into unexpected residues upon application in combination, showcasing the potential for chemical reactions leading to novel compounds under environmental conditions. This research emphasizes the need for understanding compound interactions for safe and effective use (Bartha, 1969).

Antiprotozoal Activity

Research into the synthesis and antiprotozoal activity of substituted furans and related analogues, including efforts to combat Trypanosoma rhodesiense, highlights the potential therapeutic applications of furan-based compounds. Such studies are critical for developing new treatments for protozoal diseases (Das & Boykin, 1977).

properties

IUPAC Name

N-(3,4-dichlorophenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO2/c1-10-8-13(10)16-6-3-12(22-16)4-7-17(21)20-11-2-5-14(18)15(19)9-11/h2-3,5-6,9-10,13H,4,7-8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSGJHLVROVTDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C2=CC=C(O2)CCC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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